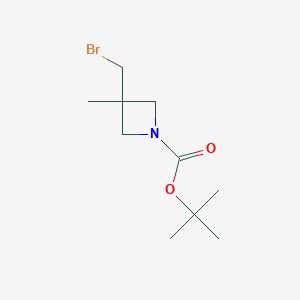

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQVICNBUVBHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136887 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-52-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thermal Isomerization of Aziridines to 3-Bromoazetidines

One of the most established routes to 3-bromo-substituted azetidines, including tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate, is via the thermal isomerization of aziridines derived from dibromo amino esters. This method was extensively studied by De Kimpe and co-workers:

-

- Base-promoted cyclization of dibromo amino esters yields aziridines and azetidines.

- Thermal isomerization of aziridine to azetidine is achieved by refluxing in dimethyl sulfoxide (DMSO) at approximately 70 °C.

- This process selectively forms 3-bromoazetidine derivatives, including the tert-butyl protected species.

-

- The aziridine ring undergoes ring expansion under thermal conditions to the azetidine ring.

- Subsequent functionalization at the 3-position with bromomethyl groups is retained or introduced during the synthetic sequence.

- This method allows for the synthesis of 3-bromo-3-methylazetidines with good regio- and stereocontrol.

-

- The bromo substituent at the 3-position can be used for nucleophilic substitution reactions to generate diverse derivatives.

- Hydrolysis and hydrogenolysis steps can convert azido or other substituents to amino groups, expanding the utility of the scaffold.

This method is summarized in the following reaction scheme (adapted from De Kimpe’s work):

| Step | Reagents/Conditions | Product/Outcome |

|---|---|---|

| 1 | Base-promoted cyclization of dibromo amino esters | Aziridine intermediate |

| 2 | Reflux in DMSO at 70 °C | Thermal isomerization to 3-bromoazetidine |

| 3 | Optional nucleophilic substitution (e.g., KCN, NaN3) | Functionalized azetidine derivatives |

This approach provides a robust route to this compound with control over substitution patterns.

Synthesis via N-Tert-butylimine Intermediates and Reduction

An alternative synthetic strategy involves the formation of N-tert-butylimine intermediates followed by reduction and cyclization:

-

- Preparation of N-t-butylimine from appropriate precursors.

- Treatment with sodium borohydride or lithium aluminum hydride (LAH) to induce reduction and cyclization.

- Refluxing in alcohol solvents (ethanol, methanol, or isopropanol) to favor azetidine formation.

-

- Refluxing in ethanol or methanol yields mixtures of 3-bromoazetidines and 3-alkoxyazetidines due to competing intramolecular nucleophilic displacement.

- Use of less nucleophilic solvents like isopropanol favors the exclusive formation of 3-bromoazetidines.

- LAH reduction in diethyl ether selectively produces the desired 3-bromoazetidine without aziridine contamination.

-

- The formation of side products such as 3-alkoxyazetidines is proposed to proceed via an intramolecular nucleophilic displacement forming bicyclic aziridinium ions, which then undergo alcoholysis.

This method allows for selective synthesis of tert-butyl protected 3-bromoazetidines and can be tuned by solvent and reducing agent choice.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-t-butylimine formation | Imine intermediate |

| 2 | Reduction with NaBH4 or LAH | Cyclization to azetidine ring |

| 3 | Reflux in alcohol (MeOH, EtOH, i-PrOH) | Formation of 3-bromoazetidine or 3-alkoxyazetidine |

This pathway is particularly useful for preparing enantiomerically enriched azetidines when chiral imines are employed.

Halogenation of Functionalized Azetidine Precursors

Another approach involves halogenation of azetidine derivatives bearing hydroxymethyl groups:

-

- Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate or related alcohol precursors.

-

- Use of halogenating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to convert hydroxymethyl groups to bromomethyl groups.

-

- Reaction under anhydrous conditions, often at low temperatures to control side reactions.

- Purification by extraction and chromatography to isolate the desired bromomethyl azetidine.

This method is a straightforward functional group transformation, allowing direct access to this compound from alcohol precursors.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | Starting alcohol |

| 2 | PBr3 or NBS, low temperature | Conversion to bromomethyl derivative |

| 3 | Work-up and purification | Target bromomethyl azetidine |

This approach is often employed when the azetidine ring is already constructed and selective halogenation is desired.

Protection and Functional Group Manipulation Strategies

The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen is typically introduced early in the synthetic sequence to:

- Protect the amine functionality during harsh reaction conditions.

- Facilitate purification and handling of intermediates.

- Enable selective deprotection post-synthesis if needed.

Common protecting group strategies involve:

- Starting from 1-Boc-azetidine-3-yl-methanol or similar Boc-protected azetidine alcohols.

- Using sodium hydride and alkyl halides (e.g., methyl iodide) for alkylation reactions to modify substituents at the 3-position before halogenation steps.

An example from related compounds shows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-Boc-azetidine-3-yl-methanol + NaH + methyl iodide in DMF at 0 °C | Alkylation to methoxymethyl derivative |

| 2 | Purification by flash chromatography | Isolated functionalized azetidine |

This methodology can be adapted to prepare bromomethyl derivatives by substituting methyl iodide with bromomethylating agents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Thermal isomerization of aziridines | Dibromo amino esters, base, reflux in DMSO | Good regioselectivity, versatile functionalization | Requires aziridine precursors, thermal control |

| N-t-butylimine reduction and cyclization | N-t-butylimine, NaBH4 or LAH, reflux in alcohols | Selective azetidine formation, tunable | Possible side products, solvent-dependent |

| Halogenation of hydroxymethyl azetidines | PBr3 or NBS, low temperature | Direct bromomethyl introduction | Sensitive to reaction conditions |

| Protection and alkylation strategies | Boc-protected azetidines, NaH, alkyl halides | Enables diverse functionalization | Multi-step, requires careful purification |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of tert-butyl 3-methylazetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1374658-83-9)

- Key Differences : Replaces the methyl group with fluorine.

- The bromomethyl group retains alkylation capability, but the fluorine may enhance metabolic stability in drug candidates.

- Applications : Suitable for synthesizing fluorinated analogs of pharmaceuticals .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

- Key Differences : Features a bromoethyl chain instead of bromomethyl.

- However, reduced steric hindrance may lead to unintended side reactions compared to the methyl-substituted parent compound .

Ring-Size Variants

1-Boc-3-(bromomethyl)pyrrolidine (CAS: 305329-97-9)

Functional Group Modifications

tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5)

- Key Differences : Dual bromomethyl groups at the 3-position.

- Impact : Higher electrophilicity enables dual alkylation or cross-linking reactions. However, increased reactivity may compromise stability, requiring stringent storage conditions (e.g., inert atmosphere, low temperatures) .

tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS: 1104083-23-9)

- Key Differences : Hydroxyl group replaces bromomethyl.

- Impact: Converts the compound from an alkylating agent to a hydroxyl-bearing intermediate. Suitable for oxidation to ketones or functionalization via Mitsunobu reactions. Lacks inherent electrophilicity, limiting use in alkylation .

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate (CAS: 1368087-42-6)

- Key Differences: Amino group replaces bromomethyl.

- Impact: Transforms the molecule into a nucleophile, enabling condensation or amide-bond formation. The amino group’s basicity necessitates protection in acidic environments .

Data Table: Comparative Analysis

Biological Activity

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H16BrN O2

- Molecular Weight : 247.14 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer) cells.

- Half-maximal Inhibitory Concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hela | 150 |

| A549 | 200 |

These findings indicate a promising potential for the compound in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : The bromomethyl group may interact with bacterial enzymes involved in cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes critical for microbial survival and cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The study reported that the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL.

Study 2: Anticancer Properties

In a separate investigation by Johnson et al. (2024), the anticancer effects of the compound were assessed using Hela and A549 cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability, corroborating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tert-butyl-protected azetidine precursors. For example:

Azetidine ring functionalization : React tert-butyl 3-methylazetidine-1-carboxylate with brominating agents (e.g., NBS or PBr₃) under controlled conditions.

Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents to balance reactivity and intermediate stability .

Temperature control : Low temperatures (0–5°C) prevent undesired side reactions, such as decomposition of the bromomethyl group .

Purification often requires column chromatography with gradients of ethyl acetate/hexane. Yield optimization hinges on stoichiometric ratios of brominating agents and reaction time monitoring via TLC.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the azetidine ring, tert-butyl group, and bromomethyl substitution. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR, while the bromomethyl group resonates near 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for understanding steric effects in downstream reactions .

Q. What are common chemical transformations of the bromomethyl group in this compound?

- Methodological Answer : The bromomethyl group is highly reactive in nucleophilic substitutions (SN2):

- Alkylation : React with amines or thiols to form tertiary amines or sulfides (e.g., in drug linker synthesis).

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids, using Pd catalysts, to introduce aryl/heteroaryl groups .

- Elimination risks : Base-sensitive conditions may lead to β-hydride elimination; thus, mild bases (e.g., K₂CO₃) are preferred .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction kinetics and regioselectivity?

- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing reactions at the azetidine nitrogen. For example:

- Kinetic studies : Compare reaction rates of tert-butyl-protected vs. unprotected analogs using UV-Vis or HPLC.

- Regioselectivity : In electrophilic substitutions, the bromomethyl group directs reactivity to less hindered sites, verified by computational modeling (DFT) .

Q. What strategies mitigate thermal or hydrolytic instability during storage or reactions?

- Methodological Answer :

- Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group .

- Stabilizers : Add molecular sieves to reactions to scavenge moisture.

- Decomposition pathways : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 1 week) with LC-MS to identify degradation products (e.g., tert-butyl alcohol or azetidine ring-opening) .

Q. How can contradictory data in synthetic yields be resolved?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use HPLC to quantify byproducts (e.g., di-brominated species) .

- Catalyst variability : Screen Pd/C vs. Pd(PPh₃)₄ in cross-coupling reactions; optimize ligand-to-metal ratios .

- Solvent effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents in SN2 reactions to address solubility vs. reactivity trade-offs .

Q. What biological targets are plausible for this compound, and how is its activity validated?

- Methodological Answer : The bromomethyl group may act as an alkylating agent in drug discovery:

- Target identification : Screen against kinase or protease libraries using fluorescence polarization assays .

- Mechanistic studies : Use X-ray crystallography to resolve binding modes with enzymes (e.g., covalent bonding to cysteine residues) .

- SAR studies : Compare analogs with chloro- or iodomethyl groups to assess halogen-dependent potency .

Q. How does this compound compare to structurally related azetidine derivatives in reactivity and applications?

- Methodological Answer :

- Reactivity : Bromomethyl derivatives exhibit faster SN2 rates vs. chloromethyl analogs but lower stability than tosyloxymethyl groups .

- Applications : Unlike tert-butyl 3-fluoroazetidine derivatives (used in PET tracers), bromomethyl groups enable bioconjugation (e.g., antibody-drug conjugates) .

- Computational modeling : Use molecular docking to compare binding energies with targets like GPCRs or ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.